![molecular formula C11H7NO3S B7876449 4H-thiochromeno[3,4-d]isoxazole-3-carboxylic acid](/img/structure/B7876449.png)
4H-thiochromeno[3,4-d]isoxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-thiochromeno[3,4-d]isoxazole-3-carboxylic acid is a heterocyclic compound that features a unique fusion of thiochromene and isoxazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and its diverse biological activities. The presence of both sulfur and nitrogen heteroatoms in its structure contributes to its reactivity and potential as a pharmacophore.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-thiochromeno[3,4-d]isoxazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiochromene derivatives with nitrile oxides. The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the (3 + 2) cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound may leverage continuous flow chemistry techniques to enhance yield and efficiency. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4H-thiochromeno[3,4-d]isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Applications De Recherche Scientifique
4H-thiochromeno[3,4-d]isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 4H-thiochromeno[3,4-d]isoxazole-3-carboxylic acid involves its interaction with various molecular targets. It may inhibit specific enzymes or receptors, leading to its biological effects. For instance, its anti-inflammatory activity could be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole derivatives: These compounds share the isoxazole ring and exhibit similar biological activities.
Thiochromene derivatives: Compounds with the thiochromene ring also show comparable reactivity and applications.
Uniqueness
4H-thiochromeno[3,4-d]isoxazole-3-carboxylic acid is unique due to the fusion of thiochromene and isoxazole rings, which imparts distinct chemical and biological properties. This fusion enhances its potential as a versatile pharmacophore and broadens its range of applications in medicinal chemistry .
Propriétés
IUPAC Name |
4H-thiochromeno[3,4-d][1,2]oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S/c13-11(14)9-7-5-16-8-4-2-1-3-6(8)10(7)15-12-9/h1-4H,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADHPTURGVNTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)ON=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
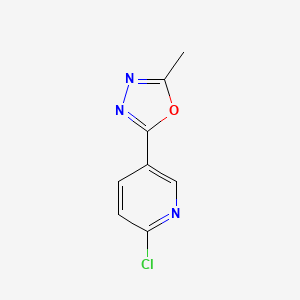


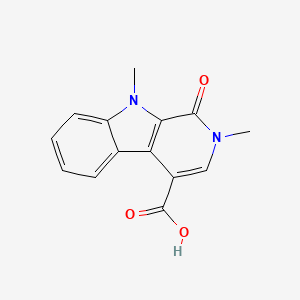
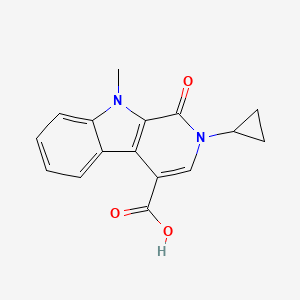
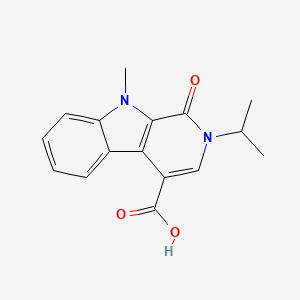
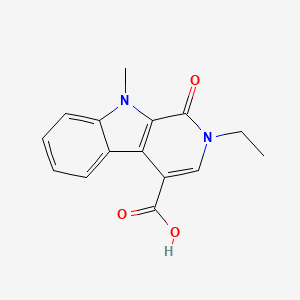
![Furo[2,3-b]quinoline-2-carboxylic acid](/img/structure/B7876427.png)
![1-[6-(4-Methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperidine-3-carboxylic acid](/img/structure/B7876456.png)
![4-[3,4-dimethyl-2-(4-methylphenyl)-7-oxo-2,7-dihydro-6H-pyrazolo[3,4-d]pyridazin-6-yl]butanoic acid](/img/structure/B7876464.png)
![4-{5-Methyl-4-[(phenylsulfinyl)methyl]-1,3-oxazol-2-yl}benzoic acid](/img/structure/B7876465.png)
![Ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7876472.png)
![3-[5-(ethoxycarbonyl)-1,2,4-trimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B7876478.png)

